Benzofuran-6-ylmethanol
Description
Structural Significance and Heterocyclic Framework Context
The benzofuran (B130515) moiety is a prominent scaffold found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. mdpi.comresearchgate.net This has led to its classification as a "privileged" structure in medicinal chemistry. The fusion of the aromatic benzene (B151609) ring and the electron-rich furan (B31954) ring creates a unique electronic and structural environment.
The addition of a hydroxymethyl group at the 6-position of the benzofuran core in Benzofuran-6-ylmethanol introduces a site for potential hydrogen bonding and further chemical modification. This functional group can influence the molecule's polarity, solubility, and how it interacts with biological targets. The specific placement of this substituent on the benzene portion of the benzofuran ring system can also impact its electronic properties and reactivity.
Overview of Research Directions for this compound and Related Benzofuran Derivatives
Research involving this compound and its related derivatives primarily falls within the realms of organic synthesis and medicinal chemistry. The benzofuran scaffold is a key component in many compounds investigated for various therapeutic applications. nih.gov
The research directions for benzofuran derivatives are extensive and include explorations into their potential as:
Anticancer agents: Many studies have focused on the synthesis and evaluation of benzofuran derivatives for their ability to inhibit the growth of various cancer cell lines. mdpi.comresearchgate.net
Antimicrobial agents: The benzofuran nucleus is a structural component of compounds that have been shown to possess antibacterial and antifungal properties. mdpi.com
Anti-inflammatory agents: Certain benzofuran derivatives have been investigated for their potential to reduce inflammation. rsc.org
Antioxidant agents: The ability of some benzofuran derivatives, particularly those with hydroxyl groups, to scavenge free radicals has been a subject of research. researchgate.netrsc.org
This compound itself is often utilized as a key intermediate or building block in the synthesis of more complex molecules. lookchem.com Its hydroxymethyl group provides a reactive handle for chemists to introduce other functional groups or to link the benzofuran scaffold to other molecular fragments, thereby creating novel compounds with potentially enhanced or new biological activities. The development of efficient synthetic routes to produce this compound and its analogs is also an active area of chemical research. unicatt.it
Below is a table summarizing the key chemical identifiers for this compound:
| Identifier | Value | Source |
| CAS Number | 1056942-24-5 | sigmaaldrich.com |
| Molecular Formula | C9H8O2 | bldpharm.com |
| Molecular Weight | 148.16 g/mol | bldpharm.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| SMILES Code | OCC1=CC=C2C=COC2=C1 | bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYSQZXILSLIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzofuran 6 Ylmethanol and Analogues
Traditional and Classical Synthetic Approaches
Classical methods for benzofuran (B130515) synthesis often rely on intramolecular cyclization reactions initiated by dehydration or acid catalysis, providing fundamental routes to this heterocyclic system.
Dehydrative Cyclization Strategies from Phenolic Precursors
One of the most established strategies for constructing the benzofuran ring involves the intramolecular cyclization of phenolic precursors through dehydration. A prominent example is the cyclodehydration of α-phenoxy ketones. This method provides a straightforward pathway to 3-substituted or 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net The reaction is typically promoted by a dehydrating agent. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be highly effective for this transformation, facilitating the reaction under mild conditions to afford benzofurans in moderate to excellent yields. researchgate.net
Another classical approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure involves a sequential nucleophilic addition of a phenol (B47542) to an alkyne, followed by an oxidative cyclization to form the benzofuran ring system.
| Starting Materials | Reagents/Catalyst | Product Type | Yield |
| α-Phenoxy ketones | Eaton's Reagent (P₂O₅-MeSO₃H) | 3-Substituted or 2,3-disubstituted benzofurans | Moderate to Excellent |
| Phenols and Alkynes | Copper Catalyst, O₂ | Polysubstituted benzofurans | Good |
Acid-Catalyzed Cyclization of Acetal (B89532) Derivatives to Benzofuran Core
Acid-catalyzed cyclization provides another robust method for benzofuran synthesis, particularly from acetal derivatives. In a typical reaction, an acetal substrate is first protonated under acidic conditions, which is followed by the elimination of an alcohol to form a reactive oxonium ion. wuxiapptec.com The aromatic ring then undergoes intramolecular nucleophilic addition to this ion, leading to the cyclized intermediate. wuxiapptec.com A subsequent elimination of a second alcohol molecule yields the final benzofuran product. wuxiapptec.com
Polyphosphoric acid (PPA) is a commonly used catalyst for this type of cyclization. wuxiapptec.com The reaction temperature is a critical parameter, with temperatures around 110°C often required to facilitate the initial conversion of the acetal to the oxonium ion. wuxiapptec.com Other Lewis acids, such as boron trifluoride diethyl etherate, and Brønsted acids have also been employed to promote these cyclizations, sometimes leading to domino reactions that form complex benzofuran derivatives in high yields (75–91%). nih.govnih.gov The choice of acid can influence the regioselectivity of the cyclization, determining the final substitution pattern on the benzofuran ring. wuxiapptec.comnih.gov
| Precursor Type | Acid Catalyst | Key Intermediate | Typical Conditions |
| Acetal Derivatives | Polyphosphoric Acid (PPA) | Oxonium ion | 110°C |
| 2,4-Diyn-1-ols and dicarbonyls | Boron Trifluoride Diethyl Etherate | N/A | Base-mediated cyclization |
| Benzoquinones | Acetic Acid | Protonated benzoquinone | Toluene solvent |
Catalytic Synthesis Innovations
Modern synthetic chemistry has introduced a variety of powerful catalytic systems that offer milder reaction conditions, greater functional group tolerance, and improved yields for the synthesis of benzofurans.
Palladium-Catalyzed Reaction Pathways
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of benzofurans. A multitude of palladium-catalyzed cross-coupling and cyclization reactions have been developed.
One common strategy is the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization. acs.org This reaction is often co-catalyzed by copper(I) iodide. acs.org Another powerful method is the Tsuji–Trost-type reaction, which involves the palladium-catalyzed nucleophilic substitution of precursors like benzofuran-2-ylmethyl acetates to generate 2-substituted benzofurans in high to excellent yields. unicatt.it The choice of ligand is crucial in these reactions; for instance, dppf is effective for nitrogen-based nucleophiles, while XPhos is often superior for sulfur, oxygen, and carbon nucleophiles. unicatt.it
Other palladium-catalyzed pathways include:
Heck-type Reactions: Direct arylation and ring-closure of benzofurans with aryl iodides. rsc.org
Enolate Arylation: A one-pot synthesis involving the palladium-catalyzed arylation of enolates. organic-chemistry.org
Tandem Cyclization/Silylation: Reactions of 1,6-enynes with disilanes to produce silyl (B83357) benzofurans. rsc.orgbohrium.com
These methods demonstrate the versatility of palladium catalysis in constructing and functionalizing the benzofuran core under relatively mild conditions. unicatt.itelsevier.es
| Reaction Type | Catalytic System (Example) | Starting Materials (Example) | Yield Range |
| Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂ / CuI | Iodophenols, Terminal Alkynes | 84–91% acs.org |
| Tsuji–Trost-Type Substitution | Pd₂(dba)₃ / dppf or XPhos | Benzofuran-2-ylmethyl acetates, Nucleophiles | Good to Excellent unicatt.it |
| Silyl Benzofuran Synthesis | Palladium Catalyst | 1,6-enynes, Disilanes | Moderate to Good rsc.org |
Gold-Catalyzed Radical Carbo-cyclization/Borylation Strategies
The application of gold catalysis for radical carbo-cyclization and borylation reactions to form benzofuran scaffolds is a highly specific and advanced area of synthesis. While gold catalysts are well-known for their ability to activate alkynes and allenes toward nucleophilic attack, facilitating various cyclization and rearrangement cascades to produce heterocycles, the specific pathways involving radical carbo-cyclization or borylation for benzofuran synthesis are not extensively documented in the current scientific literature. These methodologies represent an emerging frontier in synthetic chemistry, and their application to the synthesis of benzofuran analogues remains an area for future investigation.
Bimetallic Catalysis Systems (e.g., Au-Ag) for Benzofuran Synthesis
Bimetallic catalysis, where two different metals work in concert, can offer unique reactivity and improved performance compared to monometallic systems. ipme.ru In the context of benzofuran synthesis, gold-silver (Au-Ag) bimetallic systems have been effectively employed. nih.gov
One reported strategy utilizes a Au-Ag catalyst (Ph₃PAuCl/AgNTf₂) to promote the reaction of substituted phenols with alkynylbenziodoxoles. nih.govacs.org This reaction proceeds through a regioselective alkynylation and oxyalkynylation cascade to furnish alkyne-substituted benzofurans. nih.gov The synergy between gold and silver is crucial; gold's ability to activate the alkyne (π-acidity) combined with the redox characteristics of the bimetallic system facilitates the transformation. nih.gov The use of bimetallic nanoparticles, which can have alloy or core-shell structures, is an area of active research, as tuning the composition and structure of these catalysts provides a powerful tool for controlling reactivity and selectivity in organic synthesis. ipme.ru
| Catalytic System | Reactants | Reaction Type | Ref. |
| Ph₃PAuCl/AgNTf₂/Phen | Substituted phenols, Alkynylbenziodoxoles | Alkynylation/Oxyalkynylation | nih.gov |
Rhodium-Mediated Cyclization and Arylation Reactions
Rhodium catalysis has emerged as a powerful tool for the construction of the benzofuran core, offering high efficiency and selectivity. These methods often proceed through C-H activation and annulation or cycloaddition pathways, allowing for the synthesis of complex benzofuran structures from simpler precursors.
One notable rhodium-catalyzed approach involves the direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate to selectively construct C4-substituted benzofurans. acs.orgnih.gov This method is particularly significant as it provides access to C2,C3-nonsubstituted benzofurans, a class of compounds that are often challenging to synthesize via traditional methods. nih.gov The use of a Weinreb amide as a directing group is crucial for the success of this transformation and also facilitates subsequent derivatization of the product. acs.orgnih.gov
Another versatile strategy is the rhodium(I)-catalyzed [2+2+2] cycloaddition of phenol-linked 1,6-diynes with various coupling partners like alkynes and nitriles. nih.gov This methodology provides a flexible and convenient route to fused benzofuran derivatives under mild reaction conditions. nih.gov The reaction proceeds via the formation of a rhodacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component to afford the fused aromatic system.
Furthermore, rhodium(III)-catalyzed annulation between salicylaldehydes and diazo compounds presents a pathway to benzofurans with good functional group tolerance. organic-chemistry.org The chemoselectivity of this reaction can be controlled by the choice of additive; for instance, the use of AgNTf₂ favors the formation of benzofurans through a tandem C-H activation, decarbonylation, and annulation process. organic-chemistry.org Relay rhodium-mediated catalysis involving the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids has also been reported for the generation of diverse benzofuran skeletons. acs.org
Table 1: Overview of Rhodium-Mediated Reactions for Benzofuran Synthesis
| Reaction Type | Catalytic System | Starting Materials | Key Features |
| Vinylene Annulation | Rhodium complex | m-Salicylic acid derivatives, Vinylene carbonate | Selective synthesis of C4-substituted benzofurans. acs.orgnih.gov |
| [2+2+2] Cycloaddition | Cationic Rhodium(I)/H₈-BINAP complex | Phenol-linked 1,6-diynes, Alkynes/Nitriles | Flexible synthesis of fused benzofuran derivatives under mild conditions. nih.gov |
| Annulation | Rhodium(III) catalyst with AgNTf₂ | Salicylaldehydes, Diazo compounds | Good functional group tolerance and controllable chemoselectivity. organic-chemistry.org |
Cobalt-Catalyzed Hydrogenation of Benzofurans
The selective hydrogenation of the furan (B31954) ring in benzofurans to yield 2,3-dihydrobenzofurans is a valuable transformation, as these saturated heterocycles are important motifs in many biologically active molecules. While precious metal catalysts are often employed for this purpose, the development of catalysts based on more abundant and cost-effective metals like cobalt is a significant area of research.
A highly effective and selective heterogeneous catalyst for the hydrogenation of benzofurans has been developed using cobalt-cobalt oxide core-shell nanoparticles supported on silica (B1680970). d-nb.info This novel catalyst is prepared by the immobilization and subsequent pyrolysis of a cobalt-DABCO-citric acid complex on a silica support. d-nb.info It demonstrates excellent activity for the selective hydrogenation of a variety of simple and functionalized benzofurans to their corresponding 2,3-dihydrobenzofurans. d-nb.info
The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure. The catalyst exhibits good stability, allowing for its recycling and reuse over multiple cycles without a significant loss of activity. d-nb.info The versatility of this cobalt-based catalyst has been demonstrated through the reduction of various substituted benzofurans, showcasing its tolerance to different functional groups on the benzofuran ring system. d-nb.info
Table 2: Cobalt-Catalyzed Hydrogenation of Benzofurans
| Catalyst | Substrate Scope | Reaction Conditions | Product |
| Cobalt-cobalt oxide core-shell nanoparticles on silica | Simple and functionalized benzofurans | H₂ gas, elevated temperature and pressure | 2,3-Dihydrobenzofurans d-nb.info |
Electrochemical Synthetic Routes
Redox-Neutral Radical Carbo-cyclization
Radical cyclization reactions offer a powerful approach to the synthesis of heterocyclic compounds like benzofurans. Among these, redox-neutral methods are particularly attractive as they avoid the use of stoichiometric oxidants or reductants, leading to more atom-economical processes.
Visible-light-mediated cyclization has been employed for the synthesis of carbonyl and hydroxyl group substituted benzofurans from 1,6-enynes and bromomalonates. nih.gov This method is notable for proceeding without the need for a photocatalyst, oxidant, transition metal, or any other additive, highlighting its atom-economic nature. nih.gov The reaction is proposed to proceed through a radical-mediated pathway involving a 5-exo-dig cyclization, followed by nucleophilic substitution and aromatization to furnish the benzofuran product. nih.gov While not explicitly focused on Benzofuran-6-ylmethanol, the functional group tolerance of such methods suggests potential applicability to suitably substituted precursors.
Novel and Emerging Synthetic Transformations
Substituent Migration Reactions for Functionalized Benzofurans
A recently developed and unusual method for the synthesis of highly substituted benzofurans involves a charge-accelerated acs.orgacs.org-sigmatropic rearrangement of sulfonium (B1226848) intermediates followed by substituent migration. rsc.orgrsc.org This transformation utilizes 2,6-disubstituted phenols and alkynyl sulfoxides as starting materials. rsc.orgrsc.org
The reaction is initiated by the interaction of the alkynyl sulfoxide (B87167) with an activating agent such as trifluoroacetic anhydride (B1165640) (TFAA), which facilitates a charge-accelerated acs.orgacs.org-sigmatropic rearrangement. rsc.org This rearrangement leads to the formation of a cationic intermediate where a substituent from the phenol ring migrates to an adjacent position, ultimately leading to the formation of a multi-substituted benzofuran. rsc.orgrsc.org This methodology allows for the preparation of benzofurans with substitution patterns that would be difficult to achieve through conventional synthetic routes. rsc.org The reaction demonstrates good functional group tolerance, enabling the synthesis of a diverse range of functionalized benzofurans. rsc.org
Table 3: Substituent Migration for Benzofuran Synthesis
| Starting Materials | Key Transformation | Outcome |
| 2,6-Disubstituted phenols, Alkynyl sulfoxides | Charge-accelerated acs.orgacs.org-sigmatropic rearrangement and subsequent substituent migration rsc.orgrsc.org | Highly substituted benzofurans rsc.orgrsc.org |
Ring-Opening Protocols Utilizing Oxetanes
The ring-opening of strained four-membered rings like oxetanes can be harnessed as a strategic step in the synthesis of more complex molecules. A novel approach to the synthesis of polysubstituted furans, pyrroles, benzofurans, and indoles involves the acid-catalyzed ring-opening of oxetane-alkylidene derivatives. thieme-connect.com
This methodology utilizes a catalytic amount of a Lewis acid, such as BF₃·OEt₂, to promote the ring-opening of the oxetane (B1205548) precursor at ambient temperature. thieme-connect.com The resulting intermediate then undergoes spontaneous cyclization to form the corresponding aromatic heterocycle. thieme-connect.com This approach has been successfully applied to the synthesis of a benzofuran from the corresponding phenol and an oxetane-alkylidene precursor. thieme-connect.com The reaction is generally high-yielding and scalable, offering a direct route to highly substituted benzofuran cores. thieme-connect.com
Synthesis from Hydroxybenzaldehyde Derivatives and Halogenated Compounds
A prominent method for the synthesis of the benzofuran nucleus, particularly 2-acylbenzofurans, involves the condensation of ortho-hydroxybenzaldehyde derivatives (such as salicylaldehydes) with α-halogenated ketones. This classic approach, known as the Rap-Stoermer reaction, provides a direct route to functionalized benzofurans which can be precursors to benzofuran-methanol compounds.
The reaction typically proceeds by the initial formation of a phenoxy ether or ester intermediate, followed by an intramolecular cyclization to form the benzofuran ring. Various catalysts and conditions have been developed to improve the efficiency and yield of this transformation. For instance, the use of a phase-transfer catalyst like PEG-400 under ultrasound irradiation has been shown to facilitate the reaction between various salicylaldehydes and halogenated ketones, leading to good yields in short reaction times. researchgate.net
The general scheme involves the reaction of a substituted salicylaldehyde (B1680747) with a compound containing a halogenated acetyl group. The presence of a base, such as potassium carbonate, facilitates the initial alkylation of the phenolic hydroxyl group, which is followed by a cyclization step to yield the 2-acylbenzofuran derivative.
Table 1: Examples of Rap-Stoermer Reaction for Benzofuran Synthesis This table is interactive. You can sort and filter the data.
| Salicylaldehyde Derivative | Halogenated Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Salicylaldehyde | 3-chloroacetyl-9-methyl-9H-carbazole | PEG-400, K2CO3, CH3CN, Ultrasound | Benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanone | 88% | researchgate.net |
| 5-Bromosalicylaldehyde | 3-chloroacetyl-9-methyl-9H-carbazole | PEG-400, K2CO3, CH3CN, Ultrasound | (5-Bromobenzofuran-2-yl)(9-methyl-9H-carbazol-3-yl)methanone | 92% | researchgate.net |
| 5-Nitrosalicylaldehyde | 3-chloroacetyl-9-methyl-9H-carbazole | PEG-400, K2CO3, CH3CN, Ultrasound | (5-Nitrobenzofuran-2-yl)(9-methyl-9H-carbazol-3-yl)methanone | 85% | researchgate.net |
| 2-Hydroxy-1-naphthaldehyde | 3-chloroacetyl-9-methyl-9H-carbazole | PEG-400, K2CO3, CH3CN, Ultrasound | (9-Methyl-9H-carbazol-3-yl)(naphtho[2,1-b]furan-2-yl)methanone | 90% | researchgate.net |
Synthetic Pathways to Specific this compound Related Structures
Preparation of (4-substitutedphenyl)(5- or 6-substituted benzofuran-2-yl)methanol Intermediates
The synthesis of diaryl-methanol structures, where one of the aryl groups is a substituted benzofuran, is a critical step in the preparation of many biologically active molecules. These methanol (B129727) intermediates are typically prepared through the addition of an organometallic reagent to a benzofuran-2-yl ketone or aldehyde.
A common pathway involves two main steps:
Synthesis of a Substituted 2-Aroylbenzofuran: This can be achieved via the Rap-Stoermer reaction as described previously, where a 5- or 6-substituted salicylaldehyde is reacted with a 2-bromo-1-(4-substitutedphenyl)ethanone.
Reduction of the Ketone: The resulting 2-aroylbenzofuran is then reduced to the corresponding methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation, converting the carbonyl group to a secondary alcohol.
Alternatively, a Grignard reaction can be employed. A 5- or 6-substituted benzofuran-2-carbaldehyde can be treated with a Grignard reagent, such as (4-substitutedphenyl)magnesium bromide, to yield the target methanol directly. This method allows for the introduction of a wide variety of substituents on the phenyl ring.
Table 2: General Synthetic Route to Substituted Benzofuran-2-yl)methanol Intermediates This table is interactive. You can sort and filter the data.
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 (Ketone Formation) | 5-Substituted Salicylaldehyde | 2-Bromo-1-(4-substitutedphenyl)ethanone | K2CO3, Acetone, Reflux | (5-Substituted-benzofuran-2-yl)(4-substitutedphenyl)methanone |
| 2 (Reduction) | (5-Substituted-benzofuran-2-yl)(4-substitutedphenyl)methanone | NaBH4 | Methanol or Ethanol | (5-Substituted-benzofuran-2-yl)(4-substitutedphenyl)methanol |
| Alternative (Grignard) | 5-Substituted-benzofuran-2-carbaldehyde | (4-Substitutedphenyl)magnesium bromide | Dry Ether or THF | (5-Substituted-benzofuran-2-yl)(4-substitutedphenyl)methanol |
Synthesis of Bis(benzofuran-2-yl)methanol Analogues
The construction of bis(benzofuran-2-yl)methanol involves linking two benzofuran moieties through a central methanol bridge. This synthesis also typically proceeds via a ketone intermediate, bis(benzofuran-2-yl)methanone, which is subsequently reduced.
The key intermediate, bis(benzofuran-2-yl)methanone, can be synthesized by several methods. One approach involves the reaction of a benzofuran-2-carbonyl chloride with a benzofuran molecule under Friedel-Crafts acylation conditions. Another versatile method is the reaction of a 2-lithiobenzofuran (generated by treating benzofuran with an organolithium reagent like n-butyllithium) with an ester such as ethyl benzofuran-2-carboxylate. The initial addition product is a ketone.
Once the bis(benzofuran-2-yl)methanone is obtained, it can be reduced to the target bis(benzofuran-2-yl)methanol using a standard reducing agent like sodium borohydride.
Table 3: Synthetic Pathway to Bis(benzofuran-2-yl)methanol This table is interactive. You can sort and filter the data.
| Step | Reactant 1 | Reactant 2 | Reagent/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 (Ketone Formation) | 2-Lithiobenzofuran | Ethyl benzofuran-2-carboxylate | Dry Ether, -78°C to rt | Bis(benzofuran-2-yl)methanone |
| 2 (Reduction) | Bis(benzofuran-2-yl)methanone | NaBH4 | Methanol or Ethanol | Bis(benzofuran-2-yl)methanol |
Chemical Reactivity and Mechanistic Investigations of Benzofuran 6 Ylmethanol and Derivatives
Reaction Pathways Involving the Benzofuran (B130515) Core
The fused bicyclic structure of benzofuran provides a unique platform for various chemical transformations. Its reactivity is largely centered on the furan (B31954) ring, which is more susceptible to modification than the benzene (B151609) portion of the molecule.
Cyclization Mechanisms and Regioselectivity
The synthesis of the benzofuran skeleton, including derivatives like benzofuran-6-ylmethanol, can be achieved through numerous cyclization strategies. The control of regioselectivity—determining the position of substituents on the final ring system—is a critical aspect of these synthetic routes.
A classical and widely employed strategy involves the intramolecular cyclization of an α-phenoxycarbonyl compound, such as an α-phenoxyketone, often under Friedel-Crafts-type conditions. oregonstate.edu The regiochemical outcome of this cyclization is heavily influenced by both steric and electronic factors of the precursors. For instance, when two ortho positions on the phenoxy group are available for cyclization, the reaction often favors the sterically less-hindered position. oregonstate.edu
Modern synthetic methods have expanded the toolkit for constructing the benzofuran core with high regioselectivity. These include transition metal-catalyzed reactions, such as palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, and nickel-catalyzed intramolecular nucleophilic additions of aryl halides to ketones. acs.orgorganic-chemistry.org Other innovative approaches involve ruthenium-catalyzed C-H activation and aerobic annulation, which can produce highly functionalized benzofurans. rsc.org The choice of catalyst and reaction conditions is paramount in directing the cyclization to achieve the desired substitution pattern, such as the 6-substituted arrangement found in this compound. oregonstate.edu
| Method | Precursors | Key Features | Reference |
|---|---|---|---|
| Intramolecular Friedel-Crafts Type | α-Phenoxycarbonyl compounds | Acid-catalyzed cyclization; regioselectivity influenced by sterics. | oregonstate.edu |
| Palladium-Catalyzed Tandem Reaction | 2-(2-acylphenoxy)acetonitriles and arylboronic acids | Provides 2-aroyl benzofurans with wide functional group compatibility. | acs.org |
| Nickel-Catalyzed Intramolecular Addition | Aryl halides and aryl ketones | Forms the furan ring via intramolecular nucleophilic addition. | organic-chemistry.orgnih.gov |
| Ruthenium-Catalyzed C-H Activation | m-Hydroxybenzoic acids and alkynes | Aerobic annulation with high regioselectivity for C-H bonds. | rsc.org |
| Oxidative Cyclization | o-Alkenylphenols or 2-hydroxystilbenes | Can be promoted by catalysts like PdCl2 or iodine(III) reagents. | mdpi.com |
Electrophilic and Nucleophilic Additions
The benzofuran ring is electron-rich, making it susceptible to electrophilic attack, primarily through electrophilic aromatic substitution rather than addition, which would disrupt the aromatic system. The position of this attack is highly regioselective. Theoretical calculations and experimental evidence show that the electron population is highest at the C2 and C3 positions of the furan ring. chemicalbook.com
Electrophilic substitution preferentially occurs at the C2 position, and secondarily at the C3 position. chemicalbook.com This preference is attributed to the greater stability of the carbocation intermediate (a sigma complex) formed upon attack at the C2 position, which allows for more effective delocalization of the positive charge through resonance. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier-Haack formylation. chemicalbook.comyoutube.com For example, nitration of benzofuran with nitric acid in acetic anhydride (B1165640) yields 2-nitrobenzo[b]furan. chemicalbook.com
Nucleophilic additions to the neutral benzofuran ring are uncommon due to the ring's inherent electron-rich nature. However, such reactions can be facilitated in specific contexts, for instance, through intramolecular processes catalyzed by transition metals like nickel or copper, which activate the system for nucleophilic attack. acs.orgorganic-chemistry.orgnih.gov
Hydrogenation and Reduction Mechanisms
The benzofuran core can undergo hydrogenation to yield either partially or fully saturated products. The selectivity of the reduction is highly dependent on the catalyst, solvent, and reaction conditions.
Selective Hydrogenation to 2,3-Dihydrobenzofurans: The most common reduction pathway is the selective hydrogenation of the furan ring's C2-C3 double bond, yielding the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. This transformation preserves the aromaticity of the benzene ring and is valuable for accessing biologically relevant motifs. rwth-aachen.de A variety of heterogeneous catalysts are effective for this purpose, including those based on ruthenium, rhodium, palladium, and iridium. rwth-aachen.denih.gov Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized support, for example, have been shown to be highly effective catalysts for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans, keeping the benzene ring intact. rwth-aachen.de
Complete Hydrogenation to Octahydrobenzofurans: Full reduction of both the furan and benzene rings results in the formation of octahydrobenzofurans. This more extensive hydrogenation typically requires more forcing conditions or specialized catalytic systems. nih.gov Cascade catalysis, using a combination of catalysts in a one-pot reaction, has been developed to achieve complete, enantioselective hydrogenation. nih.govresearchgate.net This process often involves a first catalyst (e.g., a chiral ruthenium complex) for the partial reduction to a chiral 2,3-dihydrobenzofuran, followed by a second catalyst (e.g., rhodium-based) that performs a diastereoselective hydrogenation of the remaining benzene ring. researchgate.net
| Catalyst System | Predominant Product | Key Features | Reference |
|---|---|---|---|
| Ruthenium Nanoparticles (Ru@SILP-LA) | 2,3-Dihydrobenzofuran | High selectivity for the furan ring; effective under continuous flow. | rwth-aachen.de |
| Iridium-Pyridine-Phosphinite Complexes | 2,3-Dihydrobenzofuran | Enantioselective hydrogenation of substituted benzofurans. | nih.gov |
| Palladium on Carbon (Pd/C) | 2,3-Dihydrobenzofuran | Commonly used, but selectivity can vary. | researchgate.net |
| Ru/Rh Cascade Catalysis | Octahydrobenzofuran | One-pot, enantio- and diastereoselective complete hydrogenation. | nih.govresearchgate.net |
Reactivity of the Methanol (B129727) Functional Group
The primary alcohol (-CH₂OH) at the 6-position of the benzofuran ring behaves as a typical benzylic-type alcohol, allowing for a range of functional group transformations.
Derivatization Reactions at the Hydroxyl Group
The hydroxyl group of this compound is amenable to standard derivatization reactions to form esters, ethers, and other functional groups. These reactions are crucial for modifying the molecule's properties or for use as protecting groups in multi-step syntheses. nih.gov
Esterification: The alcohol can be converted to an ester by reacting with a carboxylic acid (Fischer esterification), an acyl chloride, or an organic anhydride. These reactions typically proceed under acidic or basic conditions and are used to introduce a wide variety of ester functionalities. nih.gov
Etherification: Formation of ethers can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Oxidation and Reduction Pathways
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde (benzofuran-6-carbaldehyde) or further to the carboxylic acid (benzofuran-6-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product. wikipedia.org
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or conditions for Swern oxidation are commonly employed for this transformation. wikipedia.org The reaction must be performed in the absence of water to prevent the formation of the gem-diol hydrate, which would be further oxidized. wikipedia.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. ethernet.edu.et Common reagents for this include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂). nih.govresearchgate.netlibretexts.org The synthesis of benzofuran-6-carboxylic acid, a key intermediate for various pharmaceutical compounds, often involves such an oxidation step from a suitable precursor. researchgate.netresearchgate.netgoogle.comchemicalbook.com
Reduction of the methanol group itself is not a relevant pathway as it is already in a reduced state. However, the reverse reactions—the reduction of benzofuran-6-carbaldehyde (B54546) or benzofuran-6-carboxylic acid (or its esters)—are standard methods to synthesize this compound. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) for the aldehyde or the more powerful lithium aluminum hydride (LiAlH₄) for the carboxylic acid or ester.
| Starting Material | Product | Typical Reagent(s) | Reference |
|---|---|---|---|
| This compound | Benzofuran-6-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | wikipedia.org |
| This compound | Benzofuran-6-carboxylic acid | Potassium permanganate (KMnO₄), Jones Reagent | wikipedia.orgethernet.edu.etlibretexts.org |
| This compound | Benzofuran-6-carboxylic acid | TEMPO/NaOCl, then NaClO₂ | nih.gov |
Reactions with Carbonyl Compounds (e.g., Formaldehyde)
The reactivity of this compound with carbonyl compounds such as formaldehyde (B43269) is dictated by the nucleophilic character of the benzofuran ring and the reactivity of the hydroxymethyl group. While specific studies on the reaction of this compound with formaldehyde are not extensively documented, the reaction can be inferred based on the known reactivity of benzofurans and alcohols.
Under acidic conditions, the hydroxymethyl group of this compound can be protonated, leading to the formation of a carbocation. This electrophilic species can then be attacked by a nucleophile. In the presence of formaldehyde, an acid-catalyzed condensation reaction can occur. The formaldehyde is first protonated to form a highly electrophilic species, which is then attacked by the electron-rich benzofuran ring, likely at the C7 position due to electronic activation from the methoxy-like substituent at C6. The resulting intermediate would then be trapped by the intramolecular hydroxyl group to form a cyclic ether.
Alternatively, under basic conditions, the hydroxymethyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then react with formaldehyde in a Williamson ether synthesis-type reaction, although this is less common for forming ethers from formaldehyde.
A more plausible reaction, especially under acidic or thermal conditions, is the formation of a bis(benzofuran-6-yl)methane derivative. In this scenario, two molecules of this compound would react with one molecule of formaldehyde. The reaction likely proceeds through the formation of a benzofuranylmethyl cation from the protonated alcohol, which then attacks a second molecule of this compound.
| Reactant 1 | Reactant 2 | Conditions | Potential Product | Reaction Type |
| This compound | Formaldehyde | Acidic (e.g., HCl, H₂SO₄) | Bis(benzofuran-6-yl)methane | Electrophilic Aromatic Substitution |
| This compound | Formaldehyde | Acidic | Cyclic ether (intramolecular) | Intramolecular Cyclization |
Radical and Electron Transfer Mechanisms
The benzofuran scaffold is susceptible to electrochemical processes involving radical and electron transfer mechanisms. These processes are crucial in understanding the reactivity of this compound in certain synthetic transformations.
Electrochemical methods can be employed to generate radical intermediates from benzofuran derivatives. In a process known as radical-polar crossover, a radical species generated through an initial single-electron transfer can be further oxidized or reduced to a charged intermediate, which then undergoes polar reactions.
For a derivative of this compound, anodic oxidation could lead to the formation of a radical cation. This radical cation can then undergo further electrochemical or chemical steps. The stability of this radical cation would be influenced by the substituents on the benzofuran ring. The hydroxymethyl group at the 6-position, being an electron-donating group, would stabilize the radical cation. This intermediate can then participate in various reactions, such as nucleophilic attack or C-H functionalization, bridging the gap between radical and polar reactivity.
Single-electron transfer (SET) is a fundamental step in many organic reactions, including those involving benzofuran derivatives. In an SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical cation and a radical anion, respectively.
| Compound/Derivative | Oxidation Potential (V vs. reference) | Method |
| Benzarone | ~1.3 | Cyclic Voltammetry |
| Amiodarone | ~0.8 and ~1.2 (two peaks) | Cyclic Voltammetry |
| Benzofuran-2-one derivatives | 0.92 - 1.5 | Cyclic Voltammetry |
Note: The oxidation potentials are highly dependent on the experimental conditions (solvent, electrolyte, electrode material, and reference electrode).
Catalytic Mechanism Elucidation
Transition metal-mediated reactions are powerful tools for the functionalization of benzofuran derivatives. Understanding the catalytic cycles involved is crucial for optimizing reaction conditions and expanding their synthetic utility.
Palladium-Catalyzed Reactions:
Palladium catalysts are widely used for the C-H activation and cross-coupling reactions of benzofurans. rsc.orgnih.gov A general catalytic cycle for the C-H arylation of a benzofuran derivative, which can be extrapolated to this compound, is proposed to involve the following steps:
C-H Activation: The Pd(II) catalyst coordinates to the benzofuran ring and activates a C-H bond, typically at the C2 or C7 position, to form a palladacycle intermediate. The directing group, if present, can influence the regioselectivity of this step.
Oxidative Addition: An aryl halide oxidatively adds to the Pd(II) center to form a Pd(IV) intermediate.
Reductive Elimination: The aryl group and the benzofuranyl group on the palladium center reductively eliminate to form the C-C bond of the product, regenerating the Pd(II) catalyst.
Copper-Catalyzed Reactions:
Copper catalysts are often employed in coupling reactions involving benzofurans, such as O-arylation and Sonogashira coupling. acs.orgrsc.org A plausible catalytic cycle for a copper-catalyzed coupling reaction of a benzofuran derivative with a coupling partner (e.g., an alkyne) may involve:
Formation of Copper Acetylide: In the case of a Sonogashira-type coupling, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate.
Oxidative Addition: A benzofuranyl halide or triflate oxidatively adds to the Cu(I) center.
Reductive Elimination: The benzofuranyl group and the alkynyl group reductively eliminate to form the desired product, regenerating the Cu(I) catalyst.
Alternatively, for C-O coupling reactions, a mechanism involving a single-electron transfer (SET) from a copper catalyst to the substrate has been proposed, leading to a radical pathway. semanticscholar.orgrsc.org
Rhodium-Catalyzed Reactions:
Rhodium catalysts are effective for the C-H functionalization of benzofurans, often directed by a chelating group. hw.ac.uknih.gov A proposed catalytic cycle for a rhodium-catalyzed C-H alkylation of a benzofuran derivative with an alkene typically involves:
C-H Activation: A Rh(I) or Rh(III) catalyst coordinates to a directing group on the benzofuran and activates a proximal C-H bond, forming a rhodacycle.
Olefin Insertion: The alkene coordinates to the rhodium center and inserts into the Rh-C bond.
Reductive Elimination: The alkylated product is released through reductive elimination, regenerating the active rhodium catalyst.
| Catalyst | Reaction Type | Key Intermediates |
| Palladium (Pd) | C-H Arylation | Palladacycle, Pd(IV) species |
| Copper (Cu) | Sonogashira Coupling | Copper acetylide |
| Rhodium (Rh) | C-H Alkylation | Rhodacycle |
Derivatization and Functionalization Strategies for Benzofuran 6 Ylmethanol
Introduction of Heteroatom-Containing Moieties
Synthesis of Amic Acids and Cyclic Imides
The synthesis of amic acids and their subsequent conversion to cyclic imides represent important transformations of the benzofuran (B130515) scaffold. Amic acids are typically formed through the reaction of an amine with a cyclic anhydride (B1165640). These intermediates can then be cyclized, often through dehydration, to form the corresponding imide.
Cyclic imides are recognized as valuable pharmacophores and are integral components in the synthesis of a wide array of natural products, pharmaceuticals, and advanced materials. beilstein-journals.org The development of efficient, one-pot processes for the synthesis of cyclic imides from primary amines and cyclic anhydrides is a significant area of research. beilstein-journals.org For instance, a novel method utilizing ammonium persulfate–dimethyl sulfoxide (B87167) (APS–DMSO) as a dehydrating agent has been developed for this purpose, offering high yields and avoiding the need for column chromatography. beilstein-journals.org
| Entry | Amine | Anhydride | Product | Yield (%) |
|---|---|---|---|---|
| 1 | p-Toluidine | Phthalic anhydride | N-(p-tolyl)phthalimide | 92 |
| 2 | Aniline | Phthalic anhydride | Phthalimide | 95 |
| 3 | 4-Fluoroaniline | Phthalic anhydride | N-(4-fluorophenyl)phthalimide | 90 |
Preparation of Azo-Benzofuran Derivatives
The synthesis of azo-benzofuran derivatives introduces the versatile azo group (-N=N-) into the benzofuran structure. This functional group is a well-known chromophore and can impart interesting photophysical properties to the molecule. The preparation of these derivatives often involves the diazotization of an aromatic amine followed by coupling with an activated benzofuran ring. The specific conditions for these reactions, such as temperature and pH, are crucial for achieving good yields and preventing side reactions.
Formation of Oxime Ethers
Oxime ethers are a class of compounds characterized by the >C=N-O-R moiety and can be synthesized from benzofuran-containing ketones. nih.gov For example, O-benzyl (benzofuran-2-yl)ethan-1-one ether oximes have been synthesized starting from 2-acetylbenzofuran. nih.gov The formation of an oxime ether allows for the combination of different structural elements into a single molecule, which can lead to diverse biological activities. nih.gov
The synthesis typically involves the reaction of a ketone with a hydroxylamine derivative. The resulting oxime can then be further reacted with an alkyl or aryl halide to form the corresponding ether. The structures of these compounds are commonly elucidated using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR. nih.gov Studies on aryl(benzofuran-2-yl)ketoxime ethers have demonstrated their potential as antifungal agents. nih.gov
| Compound | MIC (µg/mL) |
|---|---|
| 10a | 1 |
| 10b | 1 |
| Oxiconazole (Reference) | 1 |
| Fluconazole (Reference) | 1 |
Alkyl and Aryl Group Modifications
Alkynylation Strategies on the Benzofuran Scaffold
The introduction of alkyne functionalities onto the benzofuran ring system opens up a wide range of possibilities for further chemical transformations through click chemistry and other coupling reactions. One approach involves the cycloisomerization of o-alkynyl phenols to form benzofuran-3(2H)-ones. researchgate.net Another strategy is the dual catalytic C-H alkynylation of phenols and subsequent oxy-alkynylation of the newly introduced triple bond, utilizing a bimetallic gold–silver catalyst system to produce 3-alkynyl benzofurans. nih.gov
This one-pot protocol offers a direct and regioselective route to these valuable compounds from readily available phenols. nih.gov The reaction proceeds under mild conditions and demonstrates good functional group tolerance. nih.gov Mechanistic studies suggest the involvement of a bimetallic gold-silver species in the catalytic cycle. nih.gov
Halogenation Effects on Molecular Properties and Activity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring can significantly influence its molecular properties and biological activity. nih.gov Halogenation can alter the lipophilicity, electronic distribution, and metabolic stability of the molecule. nih.gov The ability of halogens to form "halogen bonds," an attractive interaction between the electrophilic halogen and a molecule's nucleophilic sites, can substantially improve binding affinity to biological targets. nih.gov
Studies have shown that the bromination of benzofuran and its derivatives can lead to the formation of adducts, which then decompose to yield ring-halogenated products. rsc.orgoup.com The position of halogenation can also impact the compound's activity. For instance, the placement of a bromine atom on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in cancer cells. nih.gov
| Compound | Modification | Effect on Cytotoxicity |
|---|---|---|
| 1c, 1d, 1e | Substitution of bromine in the furan (B31954) ring or methyl group | Increased clogP value nih.gov |
| 2d | Bromomethyl substituent at the 2-position and acetyl group at the 6-position | Loss of selectivity and decreased activity compared to lead compound IX nih.gov |
Incorporation into Complex Molecular Architectures
The benzofuran scaffold, particularly functionalized variants like Benzofuran-6-ylmethanol, serves as a pivotal building block for the creation of intricate molecular structures. The inherent reactivity of the benzofuran ring system, combined with the versatile hydroxymethyl group at the C-6 position, allows for its integration into larger, more complex polycyclic and hybrid heterocyclic systems. Methodologies for achieving this complexity range from direct annulation and cyclization reactions to more sophisticated modular assembly strategies, enabling the construction of diverse chemical libraries with potential applications in medicinal chemistry and materials science.
Synthesis of Polycyclic and Hybrid Heterocyclic Compounds
The fusion or linkage of the benzofuran nucleus to other heterocyclic systems yields hybrid molecules with unique three-dimensional structures and potentially novel properties. This compound and its derivatives can be strategically employed in reactions that build additional rings onto the core scaffold.
Recent synthetic advancements have focused on creating these complex architectures efficiently. For instance, unique free radical cyclization cascades have been developed as an excellent method for synthesizing difficult-to-prepare polycyclic benzofuran compounds. rsc.orgrsc.org Another approach involves Ru-catalyzed C–H activation and aerobic annulation, which can transform simpler benzofurans into 2,3-diarylbenzofuran-4-carboxylic acids; these products can then undergo intramolecular Friedel–Crafts acylation to form polycyclic compounds, such as the tetracyclic scaffold of diptoindonesin G. rsc.org
Molecular hybridization is a key strategy for designing new compounds, often with specific biological activities in mind. nih.govnih.gov This involves linking the benzofuran moiety to other distinct heterocyclic fragments. For example, benzofuran-anchored oxadiazolines have been synthesized by reacting benzofuran-2-carbohydrazide with various aromatic aldehydes, followed by cyclization with acetic anhydride. ijrar.com Similarly, new heterocyclic/benzofuran hybrids have been designed and synthesized by combining the benzofuran scaffold with nitrogen-containing heterocycles like piperazine. nih.govnih.gov These synthetic routes often begin with a pre-functionalized benzofuran that is then elaborated through coupling and cyclization steps. nih.gov The development of tandem or domino reactions provides a powerful tool for assembling polycyclic systems in a single operation, such as the palladium-catalyzed domino reaction that converts 2-alkynylphenols into 3,4-difunctionalized and polycyclic benzofurans. ecnu.edu.cn
Table 1: Examples of Polycyclic and Hybrid Heterocyclic Compounds Derived from Benzofuran Scaffolds
| Hybrid System | Synthetic Strategy | Key Reagents/Conditions | Resulting Structure |
|---|---|---|---|
| Benzofuran-Oxadiazoline | Condensation followed by cyclization | Aromatic aldehydes, Acetic anhydride | A benzofuran ring linked to an oxadiazoline ring. ijrar.com |
| Diarylbenzofuran-fused polycycle | Ru-catalyzed C–H alkenylation and aerobic annulation, followed by intramolecular Friedel–Crafts acylation | m-hydroxybenzoic acids, alkynes, Ru catalyst, Air (oxidant) | A tetracyclic system containing a benzofuran core. rsc.org |
| Benzofuran-Piperazine | Michael addition/cyclization to form the benzofuran core, followed by alkylation with dibromoalkanes and substitution with piperazine derivatives | Ethyl benzoylacetate, p-benzoquinone, 1,3-dibromopropane, Piperazine | A benzofuran scaffold linked via an alkyl chain to a piperazine moiety. nih.govnih.gov |
| Polycyclic Benzofurans | Radical cyclization cascade | Radical initiator | Complex, difficult-to-prepare polycyclic systems. rsc.orgrsc.org |
| 3,4-Difunctionalized Polycyclic Benzofurans | Hypervalent-iodine-mediated dearomatization followed by a Pd-catalyzed domino reaction | 2-alkynylphenols, Hypervalent iodine reagent, Pd catalyst | Polycyclic benzofurans with functional groups at the C3 and C4 positions. ecnu.edu.cn |
Modular Assembly Methods for Functionalized Benzofurans
Modular assembly offers a strategic advantage for building libraries of complex molecules from simpler, interchangeable building blocks. This approach allows for the systematic variation of substituents around the benzofuran core, facilitating the exploration of structure-activity relationships.
One prominent modular strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. While not always starting from this compound itself, these methods exemplify the modular construction of the benzofuran system. An organocatalytic approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been developed for the construction of 2,3-dihydrobenzofuran (B1216630) scaffolds through a formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones. rsc.org This protocol allows for the assembly of a broad range of derivatives with good functional group tolerance and high diastereoselectivity. rsc.org
Another powerful modular method combines C–H activation with subsequent transformations. A highly modular synthetic route to elaborate benzofuran-2-carboxamides involves an 8-aminoquinoline-directed C–H arylation, catalyzed by palladium, to install a wide range of aryl and heteroaryl substituents at the C3 position. mdpi.com This is followed by a transamidation step to diversify the carboxamide moiety, demonstrating a sequential modular approach to building molecular complexity. mdpi.com The initial assembly of the benzofuran scaffold itself can be achieved through various methods, including transition-metal-catalyzed transformations, which then sets the stage for further functionalization. mdpi.com
Recent breakthroughs include innovative substituent migration reactions that enable the synthesis of highly functionalized benzofurans that were previously difficult to access. tus.ac.jp For instance, treating a substituted phenol (B47542) with an alkynyl sulfoxide and trifluoroacetic anhydride can trigger a reaction cascade involving cyclization and a charge-accelerated sigmatropic rearrangement, effectively moving a functional group to an adjacent position on the ring. tus.ac.jp This type of precise molecular rearrangement represents an advanced form of modular assembly, where the final substitution pattern is controlled by the reaction mechanics.
Table 2: Modular Assembly Strategies for Functionalized Benzofurans
| Method | Description | Key Reagents/Catalysts | Resulting Structure |
|---|---|---|---|
| DBU-Catalyzed [4+1] Annulation | An organocatalytic formal [4+1] annulation reaction to construct the dihydrobenzofuran scaffold. rsc.org | 2-(2-nitrovinyl)phenols, α-bromoacetophenones, DBU (catalyst) | 2,3-Difunctionalized dihydrobenzofurans. rsc.org |
| Directed C–H Arylation & Transamidation | A sequential, two-stage modular synthesis involving Pd-catalyzed C3-arylation followed by diversification of a C2-carboxamide. mdpi.com | 8-aminoquinoline (directing group), Aryl iodides, Pd catalyst | C3-arylated benzofuran-2-carboxamides. mdpi.com |
| Substituent Migration via Rearrangement | A reaction involving cyclization and a charge-accelerated sigmatropic rearrangement to move a substituent on the aromatic ring. tus.ac.jp | Substituted phenols, Alkynyl sulfoxide (AS), Trifluoroacetic anhydride (TFAA) | Highly functionalized benzofurans with unique substitution patterns. tus.ac.jp |
| Transition-Metal-Catalyzed Cyclizations | Intramolecular cyclization of functionalized phenols, often using palladium or copper catalysts. acs.orgnih.gov | o-Iodophenols, Terminal alkynes, Pd and/or Cu catalysts | 2-Substituted benzofurans. acs.orgnih.gov |
Advanced Spectroscopic and Analytical Characterization of Benzofuran 6 Ylmethanol Structures
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Table 3: Predicted FT-IR Absorption Bands for Benzofuran-6-ylmethanol
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3600-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic/Furan (B31954) |
| 2950-2850 | C-H stretch | Aliphatic (-CH₂) |
| 1600-1450 | C=C stretch | Aromatic/Furan Ring |
| ~1250 | C-O stretch | Aryl Ether (Furan) |
| ~1050 | C-O stretch | Primary Alcohol |
| 900-675 | C-H bend (out-of-plane) | Aromatic |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy serves as a powerful non-destructive technique for obtaining a unique vibrational fingerprint of a molecule. The Raman spectrum provides information on the vibrational modes of the molecule, which are sensitive to its structure, bonding, and conformation. For this compound, the Raman spectrum is expected to be dominated by vibrations associated with the benzofuran (B130515) core and the methanol (B129727) substituent.
Based on studies of related benzofuran compounds, such as 2(3H)-benzofuranone, the Raman spectrum of this compound would likely exhibit characteristic peaks corresponding to the C-C stretching vibrations of the aromatic ring, the C=C stretching of the furan ring, and the C-O-C stretching of the ether linkage within the benzofuran system. nih.gov The presence of the methanol group at the 6-position would introduce additional vibrational modes, including the C-O stretching and O-H bending vibrations. The precise positions of these Raman bands provide a detailed structural signature of the molecule. Theoretical calculations, often employed in conjunction with experimental Raman spectroscopy, can aid in the assignment of these vibrational modes. nih.gov
Table 1: Predicted Prominent Raman Shifts for this compound Based on Related Compounds
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Origin |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Benzene (B151609) ring |
| Furan C-H Stretch | 3100-3200 | Furan ring |
| O-H Stretch (Methanol) | 3200-3600 (broad) | Hydroxymethyl group |
| Aromatic C=C Stretch | 1400-1600 | Benzene ring |
| Furan C=C Stretch | 1550-1650 | Furan ring |
| C-O-C Stretch | 1200-1300 | Benzofuran core |
Note: This data is predictive and based on the analysis of similar benzofuran structures.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways, guided by the stability of the resulting fragments. A primary fragmentation event would be the loss of the hydroxyl group or the entire hydroxymethyl radical from the 6-position, leading to the formation of a stable benzofuranylmethyl cation. Further fragmentation of the benzofuran ring system itself can also occur. Studies on the mass spectral fragmentation of 6-substituted benzofurans, such as 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), have shown characteristic cleavages that can be extrapolated to this compound. researchgate.net For instance, the benzofuranyl-methylium ion has been identified as a key fragment in the mass spectrum of 6-APB. researchgate.net
Table 2: Predicted Key Mass Fragments of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 148 | [C₉H₈O₂]⁺ | Molecular Ion (M⁺) |
| 131 | [C₈H₇O]⁺ | Loss of OH radical |
| 117 | [C₈H₅O]⁺ | Loss of CH₂OH radical |
| 118 | [C₈H₆O]⁺ | Benzofuran radical cation (from rearrangement) |
Note: This data is predictive and based on general principles of mass spectrometry and data from related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated benzofuran system. The position and intensity of these absorption maxima are influenced by the electronic nature of the substituents and the solvent environment. Research on various benzofuran derivatives indicates that they typically exhibit absorption bands in the UV region. researchgate.netresearchgate.net
Photoluminescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can reveal details about the excited state properties of this compound. Many benzofuran derivatives are known to be fluorescent, with their emission properties being highly dependent on their molecular structure and intermolecular interactions in the solid state. nih.govnih.gov The introduction of a hydroxymethyl group at the 6-position is likely to influence the photoluminescent quantum yield and the emission wavelength.
Table 3: Expected Photophysical Properties of this compound
| Parameter | Predicted Range | Spectroscopic Technique |
|---|---|---|
| Absorption Maximum (λₘₐₓ) | 250-350 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λₑₘ) | 350-500 nm | Photoluminescence Spectroscopy |
Note: These values are estimations based on the properties of other benzofuran derivatives.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. While a crystal structure for this compound is not publicly available, XRD studies on other benzofuran derivatives have provided valuable insights into their solid-state conformations and intermolecular interactions. mdpi.comresearchgate.net
An XRD analysis of this compound would reveal bond lengths, bond angles, and torsion angles, confirming the planarity of the benzofuran ring system. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the methanol substituent, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in determining the physical properties of the crystalline material.
Advanced Surface and Morphological Characterization (e.g., SEM)
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of a solid sample at high magnification. For this compound, SEM analysis of a crystalline sample would provide information on the crystal habit, size, and surface features. While specific SEM studies on this compound are not readily found, the technique is broadly applied in materials science. In the context of benzofuran derivatives, SEM has been used to examine the thermal stability of coatings containing these compounds. researchgate.net The morphology of crystalline this compound would be dependent on the crystallization conditions, such as the solvent used and the rate of cooling.
Computational and Theoretical Studies of Benzofuran 6 Ylmethanol and Analogues
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For benzofuran (B130515) derivatives, these studies elucidate the distribution of electrons and energy levels, which are key determinants of their chemical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is employed to determine stable molecular conformations and to calculate various electronic properties. physchemres.org For the study of benzofuran derivatives, hybrid functionals such as B3LYP and CAM-B3LYP are commonly utilized in conjunction with basis sets like 6-311++G(d,p) to obtain optimized geometrical parameters, vibrational frequencies, and electronic characteristics. semanticscholar.orgnih.gov DFT calculations have been successfully used to study the toxicity of polychlorinated dibenzofurans by computing their quantum molecular descriptors. researchgate.net Studies on 2-phenylbenzofuran have shown good agreement between geometries predicted by DFT and experimental results, confirming the suitability of these methods for calculating the properties of benzofuran derivatives. physchemres.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, polarizability, and stability. jetir.orgresearchgate.net A smaller energy gap suggests higher reactivity and polarizability. jetir.org
In benzofuran derivatives, the HOMO and LUMO energy levels and their electron density regions are analyzed to understand charge transfer within the molecule. nih.gov For instance, in one study on a novel benzofuran derivative, the HOMO–LUMO energy gap was calculated to be 4.189 eV, indicating it is likely to be a soft and reactive molecule. jetir.org Another computational study on different benzofuran compounds calculated HOMO-LUMO energy gaps ranging from 3.7857 eV to 5.3924 eV. semanticscholar.org These values are crucial for predicting the chemical behavior and electronic transitions of these compounds. semanticscholar.orgnih.gov
Table 1: Frontier Orbital Energies and Energy Gaps for Benzofuran Analogues Data calculated using B3LYP/6-311++G(d,p) level of theory.
| Compound/Reactant | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) |
| Reactant 1 | -6.6248 | -2.5832 | 5.3924 |
| Reactant 2 | -5.8077 | -2.0756 | 3.9638 |
| Product 3 (HMBPP) | -6.8416 | -2.7257 | 3.7857 |
| Product 4 | -5.5262 | -2.0231 | 3.9859 |
Source: Adapted from reference semanticscholar.org
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. semanticscholar.orgnih.gov In this analysis, the calculated bonding orbitals ideally have an electron density close to 2.000, which corresponds to an accurate natural Lewis structure. wikipedia.org A lower electron density in these orbitals points to significant electron delocalization effects. wikipedia.org For benzofuran derivatives, NBO analysis helps in understanding the stability arising from charge delocalization between occupied and unoccupied orbitals. semanticscholar.orgnih.gov This method provides insights into the donor-acceptor interactions within the molecular structure, which are crucial for explaining the molecule's electronic properties and reactivity. youtube.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. jetir.org The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. nih.gov Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. semanticscholar.org Green areas represent neutral potential. semanticscholar.org For benzofuran analogues, MEP analysis helps in identifying these reactive sites, which is fundamental for understanding their interaction with other molecules and their biological recognition properties. nih.govjetir.org
Thermodynamic and Kinetic Studies
Beyond static electronic properties, computational methods are employed to study the dynamic processes of chemical reactions, including their feasibility and speed.
Computational studies can map the energy landscape of a chemical reaction, providing detailed reaction energy profiles. These profiles illustrate the energy changes as reactants are converted into products through intermediate and transition states. researchgate.net For reactions involving benzofuran derivatives, such as cycloadditions or annulations, DFT calculations are used to determine the activation energies (energy barriers) and the energies of reaction intermediates. researchgate.netpku.edu.cn
For example, a study on the reaction of benzofuran‐derived azadienes identified transition states and calculated their energy barriers, revealing that the presence of ethanol was crucial for lowering the activation energy in the initial steps of the reaction. researchgate.net In another study on cycloaddition reactions of dienylisobenzofurans, DFT calculations were used to evaluate different reaction pathways, determining that the most favored pathway had an activation Gibbs free energy of 29.4 kcal/mol. pku.edu.cn This analysis of transition states and reaction pathways is essential for understanding reaction mechanisms and predicting the most likely products.
Global Reactivity Parameters
Computational studies utilizing Density Functional Theory (DFT) are instrumental in determining the global reactivity of benzofuran derivatives. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical behavior and stability of molecules. For benzofuran analogues, key global reactivity descriptors have been calculated to understand their electronic properties. jetir.org
Key global reactivity parameters include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): An indicator of the escaping tendency of electrons from an equilibrium system.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A higher hardness value suggests greater stability.
Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability and reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
These quantum chemical parameters are crucial for predicting the reactivity of benzofuran structures in various chemical reactions. jetir.org
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting capability |
| Chemical Potential | μ | (EHOMO + ELUMO)/2 | Electron escaping tendency |
| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Global Softness | S | 1/η | Molecular polarizability |
| Electrophilicity Index | ω | μ2/2η | Electron-accepting capacity |
Spectroscopic Parameter Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within the framework of Density Functional Theory (DFT), is a powerful computational tool for the accurate prediction of NMR chemical shifts. rsc.orgimist.maresearchgate.net This approach calculates the isotropic magnetic shielding tensors for atoms within a molecule, which can then be converted into chemical shifts (δ) that are directly comparable to experimental data. acs.orgmdpi.com The GIAO/DFT approach has been shown to provide satisfactory chemical shift calculations for various nuclei, including ¹H and ¹³C. researchgate.netmdpi.com
The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation, often using a basis set like 6-311G. researchgate.netmdpi.com By comparing the calculated chemical shifts with experimental spectra, the GIAO method serves as an exceptional tool for structure elucidation and validation of synthesized compounds, including complex heterocyclic systems like benzofuran derivatives. rsc.orgacs.org Linear regression analysis between theoretical and experimental shifts is often used to assess the accuracy of the calculations, with high correlation coefficients indicating a reliable prediction. imist.maresearchgate.net This computational strategy has proven effective for distinguishing between isomers, identifying protonation states, and confirming tautomeric forms in solution. rsc.org
| Atom Type | Chemical Shift (δ, ppm) for a Representative Heterocyclic Compound | |
|---|---|---|
| Experimental | GIAO Calculated | |
| ¹H (N=CH) | 9.39 | 9.45 |
| ¹H (NH) | 12.37 | 12.50 |
| ¹³C (Triazole C-3) | 147.63 | 148.10 |
| ¹³C (Triazole C-5) | 153.26 | 153.88 |
| ¹³C (C=O) | 169.70 | 170.15 |
Data presented is illustrative of the GIAO method's accuracy for heterocyclic compounds as specific data for Benzofuran-6-ylmethanol was not available. mdpi.com
Molecular Docking and Simulation Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. researchgate.netafricanjournalofbiomedicalresearch.com For benzofuran derivatives, docking studies have been extensively performed to investigate their potential as inhibitors for various biological targets, such as protein kinases, enzymes involved in cancer, and proteins from infectious agents. researchgate.netproquest.comnih.gov
These studies calculate a binding energy score, typically in kcal/mol, which quantifies the affinity of the ligand for the protein's active site. researchgate.netafricanjournalofbiomedicalresearch.com A more negative score indicates a stronger and more stable interaction. For instance, various benzofuran derivatives have shown strong binding affinities with scores ranging from -6.9 to -11.63 kcal/mol against different targets. researchgate.netafricanjournalofbiomedicalresearch.comnih.gov The analysis of the docked pose reveals crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the target's active site, like Val851 in PI3K. researchgate.net This information is vital for understanding the structure-activity relationship and for the rational design of more potent analogues. nih.gov
| Benzofuran Analogue Series | Protein Target | Range of Binding Energy Scores (kcal/mol) | Software Used |
|---|---|---|---|
| Substituted Benzofurans (M5k-M5o) | Bacterial Protein (1aj6) | -6.9 to -10.4 | AutoDock Vina |
| Benzofuran-isoxazole hybrids | COVID-19 Main Protease | -9.37 to -11.63 | AutoDock 4.2 |
| Novel Benzofuran Derivatives | PI3K | Not specified | Molecular Operating Environment (MOE) |
| Benzofuran-pyrazole hybrids | Tubulin | Not specified | Not specified |
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are performed on ligand-protein complexes, identified through molecular docking, to assess their stability and behavior in a dynamic environment that mimics physiological conditions. nih.gov
For benzofuran derivatives, MD simulations have been conducted to confirm the stability of the ligand within the binding pocket of its target protein. mdpi.commendeley.com These simulations, which can run for nanoseconds (e.g., 20 ns to 100 ns), track the trajectory of the complex. nih.govmdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms are analyzed. nih.gov Low and stable RMSD values for the complex over the simulation time suggest that the ligand remains securely bound in the active site, confirming the stability of the interaction predicted by docking studies. nih.govnih.gov Software packages like Amber and NAMD are commonly used to perform these simulations. nih.govmdpi.com
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical computational step in the early stages of drug discovery. audreyli.comresearchgate.net It uses predictive models to estimate the pharmacokinetic and toxicity properties of a compound based on its chemical structure, helping to identify candidates with favorable drug-like properties before committing to expensive synthesis and experimental testing. researchgate.netnih.gov
For benzofuran derivatives, various in silico tools and webservers, such as SwissADME and ADMET 2.0, are utilized to predict these properties. nih.govnih.gov The predictions are guided by established rules and models, including Lipinski's Rule of Five, which helps assess oral bioavailability. mdpi.com Key predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity risks. nih.govmdpi.com This early-stage computational screening helps to prioritize compounds that are more likely to succeed in later stages of drug development and guides the design of new analogues with improved ADMET profiles. researchgate.netresearchgate.net
| ADMET Parameter | Significance in Drug Discovery | Prediction Method/Model |
|---|---|---|
| Gastrointestinal (GI) Absorption | Predicts oral bioavailability. | BOILED-Egg model (SwissADME) |
| Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity or side effects. | Calculated physicochemical properties (e.g., TPSA) |
| CYP450 Inhibition | Predicts potential for drug-drug interactions. | Machine learning models based on known inhibitors. |
| Drug-Likeness | Assesses if the compound has properties common in oral drugs. | Lipinski's Rule of Five, Veber's Rules |
| Toxicity Prediction | Flags potential toxicity risks (e.g., mutagenicity, cardiotoxicity). | OSIRIS Property Explorer, ADMET 2.0 servers |
In Vitro Biological Activity and Mechanistic Investigations of Benzofuran 6 Ylmethanol Derivatives
Antimicrobial Activity Research
Benzofuran-6-ylmethanol derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various pathogenic bacteria and fungi. These properties are attributed to their unique chemical structures that can interact with microbial cells and interfere with essential life processes.
Derivatives of benzofuran (B130515) have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity is influenced by the nature and position of substituents on the benzofuran ring. For instance, the presence of a hydroxyl group at the C-6 position is considered essential for antibacterial activities. rsc.org
Research has shown that certain benzofuran derivatives exhibit moderate to potent antibacterial activity. For example, one study found that a specific aza-benzofuran compound had moderate activity against Salmonella typhimurium and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 12.5 μg/mL, and against Escherichia coli with a MIC of 25 μg/mL. mdpi.com In another study, four hydrophobic benzofuran analogs demonstrated favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL, which were better than the control drugs. xjtlu.edu.cn
The following table summarizes the antibacterial activity of selected benzofuran derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Aza-benzofuran Compound 1 | Salmonella typhimurium | 12.5 | mdpi.com |
| Aza-benzofuran Compound 1 | Staphylococcus aureus | 12.5 | mdpi.com |
| Aza-benzofuran Compound 1 | Escherichia coli | 25 | mdpi.com |
| Aza-benzofuran Compound 2 | Staphylococcus aureus | 25 | mdpi.com |
| Hydrophobic Benzofuran Analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 (MIC80) | xjtlu.edu.cn |
Benzofuran derivatives have also been investigated for their antifungal properties against a range of yeast and fungal species. The structural features of these compounds play a crucial role in their ability to penetrate fungal cell membranes and exert their inhibitory effects. The formation of hydroxyl groups at the C-6 position can decrease polarity, making the compounds more likely to penetrate fungal cell membranes through hydrophobic mechanisms. mdpi.com
Studies have demonstrated the antifungal potential of these derivatives. For example, certain oxa-benzofuran compounds showed antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. mdpi.com Another study highlighted that some benzofuran derivatives exhibited very strong antimicrobial effects against Candida albicans. nih.gov
The table below presents the antifungal activity of specific benzofuran derivatives.
| Compound/Derivative | Fungal Species | MIC (μg/mL) | Reference |
| Oxa-benzofuran Compound 5 | Penicillium italicum | 12.5 | mdpi.com |
| Oxa-benzofuran Compound 6 | Penicillium italicum | 12.5 | mdpi.com |
| Oxa-benzofuran Compound 6 | Colletotrichum musae | 12.5-25 | mdpi.com |
| Benzofuran-imidazole IM/B/4-66 | Candida albicans | Favorable results observed | nih.gov |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. Benzofuran derivatives have emerged as a promising class of compounds in this regard, with some exhibiting potent inhibitory activity against mycobacterial enzymes.
DNA gyrase, a type II topoisomerase, is a well-validated target for the development of new therapeutics against Mycobacterium tuberculosis. ebi.ac.uk Specific benzofuran derivatives have been identified as inhibitors of the DNA gyrase B (GyrB) subunit. One study reported the discovery of an ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivative as a potent inhibitor of Mycobacterium smegmatis DNA gyrase B, with an IC50 of 3.2±0.15μM. ebi.ac.uk Another study found that a benzofuran–pyrazole-based compound notably inhibited E. coli DNA gyrase B with an IC50 of 9.80 µM. nih.gov
The inhibitory activity of selected benzofuran derivatives against DNA gyrase B is shown in the table below.
| Compound/Derivative | Enzyme/Target | IC50 (µM) | Reference |
| Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate derivative | Mycobacterium smegmatis DNA gyrase B | 3.2±0.15 | ebi.ac.uk |
| Benzofuran–pyrazole-based compound 9 | E. coli DNA gyrase B | 9.80 | nih.gov |
Antioxidant and Radical Scavenging Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Antioxidants can mitigate this damage by scavenging free radicals. Benzofuran derivatives have been shown to possess significant antioxidant and radical scavenging properties.
The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured. Several studies have reported the antioxidant potential of benzofuran derivatives. For instance, a study on aromaticity-extended resveratrol analogues incorporating a benzofuran moiety demonstrated significant antioxidant properties, with IC50 values in the DPPH assay ranging from 36.71 ± 1.41 to 46.52 ± 3.42 μM. nih.gov Another study on benzofuran hydrazones also reported their radical-scavenging ability in DPPH, FRAP, and ORAC assays. unife.it
The following table provides a summary of the antioxidant activity of some benzofuran derivatives.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Aromaticity-extended resveratrol analogue 5 | DPPH scavenging assay | 36.71 ± 1.41 | nih.gov |
| Aromaticity-extended resveratrol analogue 3 | DPPH scavenging assay | 40.20 ± 0.89 | nih.gov |
| Aromaticity-extended resveratrol analogue 4 | DPPH scavenging assay | 46.52 ± 3.42 | nih.gov |
Anticancer and Cytotoxicity Studies (in vitro cell lines)
The development of novel anticancer agents with high efficacy and selectivity remains a critical area of research. Benzofuran derivatives have demonstrated promising cytotoxic activity against a variety of cancer cell lines in vitro. The introduction of certain functional groups, such as halogens, into the benzofuran structure has been shown to enhance their anticancer potential. nih.gov
Studies have evaluated the cytotoxicity of these compounds against various human cancer cell lines. For example, a halogenated derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) showed significant cytotoxic potential against HepG2 (liver cancer) and A549 (lung cancer) cell lines, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM, respectively. nih.gov Another derivative (compound 7) exhibited its highest cytotoxicity against the A549 cell line with an IC50 value of 6.3 ± 2.5 μM. nih.gov Importantly, these compounds showed high selectivity against cancer cells, with significantly lower toxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov
The in vitro cytotoxic activity of selected benzofuran derivatives is presented in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver Cancer) | 3.8 ± 0.5 | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Cancer) | 3.5 ± 0.6 | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | SW620 (Colon Cancer) | 10.8 ± 0.9 | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Cancer) | 6.3 ± 2.5 | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver Cancer) | 11 ± 3.2 | nih.gov |
The selective cytotoxicity of benzofuran derivatives against cancer cells over normal cells is a key feature for their potential as therapeutic agents. Research suggests that these compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.
One of the proposed mechanisms involves the induction of oxidative stress within cancer cells. nih.gov Some benzofuran derivatives can cause an accumulation of reactive oxygen species (ROS), leading to apoptosis and autophagy of cancer cells. nih.gov Additionally, studies have shown that these compounds can activate caspases, which are key enzymes in the apoptotic pathway. For instance, one derivative was found to significantly increase the activity of caspase 3/7 in both HepG2 and A549 cells, indicating that apoptosis was induced in a caspase-dependent manner. nih.gov
Furthermore, some benzofuran derivatives have been shown to arrest the cell cycle at specific phases, such as the G2/M phase, preventing cancer cell proliferation. nih.gov The ability of these compounds to induce apoptosis through multiple pathways highlights their potential as multifaceted anticancer agents. nih.gov
Apoptosis Induction Pathways (e.g., Caspase-Glo, Annexin V-FITC)
The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. The pro-apoptotic potential of benzofuran derivatives has been investigated using established methods such as Annexin V-FITC and Caspase-Glo assays.
The Annexin V-FITC assay is utilized to identify early structural changes in the cell membrane, a hallmark of apoptosis. mdpi.com Studies on certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown their ability to induce late apoptosis or necrosis in cancer cells. mdpi.comresearchgate.net For instance, one derivative, compound 8, demonstrated a stronger apoptotic potential, inducing late apoptosis/necrosis in 36% of HepG2 (liver cancer) cells and 35% of A549 (lung cancer) cells. mdpi.com Similarly, a novel benzofuran derivative, Moracin N, was also shown to induce apoptosis in non-small-cell lung carcinoma cells, as detected by Annexin V-FITC/PI staining. frontiersin.org
The Caspase-Glo 3/7 assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. Research on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one confirmed their proapoptotic properties through this assay. nih.gov A significant, 2.31-fold increase in caspase 3/7 activity was observed in K562 chronic myelogenous leukemia cells after 48 hours of exposure to one such derivative (compound 6). nih.gov These findings underscore the capacity of the benzofuran scaffold to induce caspase-dependent apoptosis in cancer cells. mdpi.comnih.gov
Pro-oxidative Effects and Reactive Oxygen Species Generation
While some benzofuran derivatives exhibit antioxidant properties, others can act as pro-oxidants, increasing the levels of reactive oxygen species (ROS) within cancer cells, which can lead to cellular damage and promote cell death. researchgate.netresearchgate.netnih.gov
Investigations into halogenated benzofuran derivatives revealed their pro-oxidant activity. researchgate.netresearchgate.net The biological activity of two such derivatives was evaluated by measuring ROS generation and lipid peroxidation. mdpi.com It was found that these compounds increased hydrogen peroxide concentrations and elevated lipid peroxidation, indicating that the accumulation of ROS may be a key part of their cytotoxic mechanism. mdpi.com Further studies on derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one also showed that they possess pro-oxidative effects, increasing ROS in cancer cells, particularly after 12 hours of incubation. nih.gov
Modulation of Inflammatory Mediators (e.g., IL-6 Secretion)
Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a role in various diseases. mdpi.com Certain benzofuran derivatives have been shown to modulate the production of this key inflammatory mediator.
In a study involving derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, two compounds were found to significantly inhibit the release of IL-6 in K562 leukemia cells after 72 hours of exposure. nih.gov One compound reduced the level of IL-6 by 50%, while the other decreased it by 40%. nih.gov Similarly, research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrated that they decreased IL-6 secretion in tested cancer cell lines, with a more pronounced effect observed in HepG2 cells. mdpi.comresearchgate.net
Identification of Molecular Targets (e.g., Tubulin)
Tubulin, the protein subunit of microtubules, is a critical target for anticancer drugs. nih.gov The benzofuran scaffold has been utilized in the development of tubulin polymerization inhibitors.
A novel series of shikonin-benzo[b]furan derivatives were designed and synthesized as inhibitors of tubulin polymerization. nih.gov One of the most potent compounds from this series, 6c, not only displayed powerful anti-cancer activity (IC₅₀ value of 0.18 μM against HT29 colon cancer cells) but was also shown to inhibit tubulin polymerization and compete with colchicine for its binding site on tubulin. nih.gov In another study, while two halogenated benzofuran derivatives were found to have strong pro-oxidative and pro-apoptotic properties, they exhibited only a minimal effect on tubulin polymerization, suggesting that the anticancer mechanisms of benzofuran derivatives can be diverse. mdpi.comresearchgate.net
Enzyme Inhibition Studies
Aromatase (CYP19A1) Inhibition and Binding Properties
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. nih.gov Benzofuran-based structures have been explored as potent aromatase inhibitors. researchgate.net
Fourth-generation pyridine-based aromatase inhibitors incorporating a benzofuran-2-yl pharmacophore have shown potent, low nanomolar inhibitory activity. nih.gov The inclusion of a long alkynyloxy chain at the 6-position of the benzofuran ring allows for dual binding to both the enzyme's heme group and its access channel. nih.gov One such derivative, (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, was identified as an optimal inhibitor with a CYP19A1 IC₅₀ of 0.83 nM, comparable to the clinically used drug letrozole (IC₅₀ 0.70 nM). nih.gov
Another study on benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives also reported good to moderate aromatase inhibitory activity, with IC₅₀ values ranging from 1.3 to 25.1 μM. nih.gov The benzene (B151609) ring of the benzofuran component was found to be essential for enzyme binding. nih.gov
| Compound | Description | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
|---|---|---|---|---|
| (4-chlorophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 6-O-but-2-yne derivative | 1.05 | Letrozole | 0.70 |
| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 6-O-but-2-yne derivative | 0.83 | Letrozole | 0.70 |
| (4-chlorophenyl)(6-(pent-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 6-O-pent-2-yne derivative | 0.92 | Letrozole | 0.70 |
Histone Deacetylase (HDAC) and PDE4 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation, and their overexpression is linked to various diseases, including cancer. nih.gov HDAC inhibitors have emerged as an attractive therapeutic target.
Research has led to the discovery of novel benzohydroxamate-based HDAC6 inhibitors that contain polycyclic aromatic rings. nih.gov One of the most potent compounds in a series exhibited high HDAC6 inhibitory activity with an IC₅₀ of 261 nM and excellent selectivity over other HDAC isoforms. nih.gov Other research has focused on designing selective HDAC6 inhibitors bearing a pentaheterocyclic scaffold. nih.gov While the benzofuran scaffold is a polycyclic aromatic system, the available literature does not specifically name this compound derivatives as HDAC or PDE4 inhibitors. Further research is required to establish a direct link between this specific compound class and the inhibition of these enzymes.
Structure-Activity Relationship (SAR) Studies for Biological Functionality
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring system. nih.govnih.gov SAR studies aim to identify the key structural features that govern the potency and selectivity of these compounds for their biological targets.
Substitutions at the C-2 Position:
Early SAR studies on benzofuran derivatives identified the C-2 position as a critical site for modulating cytotoxic activity. nih.gov The introduction of ester or various heterocyclic ring substitutions at this position has been shown to be crucial for the anticancer properties of these compounds. nih.gov
Substitutions at the C-6 Position:
The C-6 position of the benzofuran ring has also been identified as an important site for substitution to enhance biological activity. For instance, in a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans, a methoxy (B1213986) group at the C-6 position resulted in a 2- to 4-fold increase in potency compared to the unsubstituted analog. nih.gov This highlights the significance of substitution patterns on the benzene portion of the benzofuran core.
In another study focused on 6-substituted hexamethylene amiloride (6-HMA)-based benzofuran derivatives as inhibitors of the urokinase-type plasminogen activator (uPA), the addition of a benzofuran group to the 6-HMA scaffold yielded a compound with higher potency. nih.gov Further modification, such as the addition of a fluorine atom at position 4 of the 2-benzofuranyl group, led to a 2-fold increase in inhibitory activity. nih.gov
General SAR Observations for Anticancer Activity:
A review of various benzofuran derivatives with potential anticancer activity revealed several key SAR trends nih.gov:
Halogenation: The introduction of halogen atoms, such as fluorine, can significantly increase the potency of benzofuran derivatives. This is often attributed to favorable hydrophobic interactions. nih.gov
Amide Group: The presence of a CONH group has been shown to be necessary for the anticancer activity of certain benzofuran analogs. nih.gov
Phenol (B47542) and Chlorine Groups: The addition of phenol and chlorine groups can increase the number of binding interactions with the target, leading to improved anticancer activity. nih.gov
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |
| C-2 | Ester, Heterocyclic rings | Crucial for cytotoxic activity nih.gov |
| C-6 | Methoxy group | Increased potency in certain anticancer agents nih.gov |
| C-6 | Benzofuran group (in 6-HMA analogs) | Higher potency as uPA inhibitors nih.gov |
| General | Halogens (e.g., Fluorine) | Increased potency nih.gov |
| General | CONH group | Necessary for anticancer activity in some series nih.gov |
| General | Phenol, Chlorine groups | Improved anticancer activity nih.gov |
While the direct synthesis and detailed SAR analysis of a series of "this compound" derivatives are not explicitly covered in the reviewed scientific literature, the general principles derived from the study of other C-6 substituted benzofurans provide a foundational understanding. Future research focusing specifically on the impact of modifying the methanol (B129727) group at the C-6 position and introducing various substituents on other parts of the benzofuran scaffold would be invaluable for the development of novel therapeutic agents based on this promising heterocyclic core.
Applications of Benzofuran 6 Ylmethanol in Advanced Materials and Catalysis
Role in Advanced Material Fabrication
The inherent properties of the benzofuran (B130515) nucleus, such as its aromaticity, planarity, and electron-rich nature, render it a versatile component in the design of advanced materials with tailored optical, electronic, and photophysical properties.
Benzofuran derivatives are increasingly being integrated into the architecture of functional polymers for applications in molecular electronics. The π-conjugated framework of the benzofuran ring system facilitates charge transport, a critical requirement for organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Thiophene and furan-fused π-conjugated molecules, including benzofuran derivatives, are considered promising materials for organic electronics due to their good stability, high planarity, strong intermolecular π–π interactions, and excellent carrier transport properties. mdpi.com For instance, oligomers end-capped with benzofuran moieties have been synthesized and investigated for their application as p-type semiconducting layers in OFETs. researchgate.net Furthermore, the benzofuran motif is a component of some organic dyes used in dye-sensitized solar cells.
Recent research has also focused on the development of furan-based conjugated polymers for flexible electronics. spiedigitallibrary.org These polymers exhibit excellent stability and rigidity, which are beneficial for achieving tight molecular stacking and high charge mobility. spiedigitallibrary.org The incorporation of benzofuran units into polymer backbones can modulate the electronic properties and enhance the performance of these materials in electronic devices.
Table 1: Benzofuran Derivatives in Molecular Electronics
| Compound/Polymer | Application | Key Finding |
| Oligomers with benzofuran end-caps | Organic Field-Effect Transistors (OFETs) | Serve as p-type semiconducting layers. researchgate.net |
| Thieno[2,3-f]benzofuran (BDF)-based dyes | Dye-Sensitized Solar Cells (DSCs) | Introduction of strong donor groups significantly improves energy conversion efficiency. semanticscholar.org |
| Furan-only conjugated polymer | Flexible Electronics | Exhibits excellent stability and rigidity, promising for high charge mobility. spiedigitallibrary.org |
| 2,7-diphenylbenzo nih.govrsc.orgthieno[3,2-b]benzofuran (BTBF-DPh) | Organic Light-Emitting Diodes (OLEDs), OFETs, Organic Phototransistors (OPTs) | Demonstrates high charge transporting capabilities and strong emission. |
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and are crucial for applications in optical communications, data storage, and laser technology. Organic molecules with extended π-conjugation and significant charge-transfer characteristics often exhibit large NLO responses. The benzofuran scaffold, with its delocalized π-electron system, can be a core component of NLO-active chromophores.
Theoretical studies on benzodifuran (BDF) derivatives have shown that the electronic delocalization within the π-conjugated molecular system can lead to enhanced NLO properties. bohrium.com Quantum chemical calculations, such as those using density functional theory (DFT), are employed to predict the first (β) and second (γ) hyperpolarizabilities, which are measures of the NLO response of a molecule. bohrium.com The strategic placement of electron-donating and electron-accepting groups on the benzofuran ring can further enhance these properties by promoting intramolecular charge transfer.
Table 2: Calculated NLO Properties of Benzodifuran Derivatives
| Molecule | Description | First Hyperpolarizability (βtot) | Second Hyperpolarizability (γ) |
| S1 | Benzodifuran with carboxyl group | Data not specified | Data not specified |
| S2 | S1 with one pentafluorophenyl group | Higher than S1, indicating better second-order NLO properties | Data not specified |
| S3-S6 | S1 with furan (B31954), thiophene, or multiple pentafluorophenyl groups | Affected by the tortuosity of the pentafluorophenyl ring | Increases with multiple conjugate bonds |
Data from theoretical calculations on benzodifuran derivatives as reported in related research. bohrium.com
Benzofuran derivatives can exhibit photoactive properties, meaning their chemical or physical properties can be altered by light. This has led to their investigation for use in various applications, including as photosensitizers in photodynamic therapy (PDT). Psoralen (B192213), a naturally occurring benzofuran derivative, is a well-known photosensitizer used in the treatment of skin diseases like psoriasis. nih.gov
In PDT, a photosensitizer is administered and then activated by a specific wavelength of light, leading to the generation of reactive oxygen species that can destroy targeted cells. The benzofuran structure in psoralen and its derivatives is crucial for their photosensitizing ability. The development of novel benzofuran derivatives continues to be an area of interest for creating more effective and targeted photoactive materials.
Table 3: Examples of Photoactive Benzofuran Derivatives
| Compound | Application | Mechanism of Action |
| Psoralen | Photodynamic Therapy (PDT) for skin diseases | Acts as a photosensitizer, generating reactive oxygen species upon light activation. nih.gov |
| Angelicin | Potential anticancer agent | A furocoumarin structurally related to psoralen with photosensitizing properties. nih.gov |
| Benzoporphyrin derivative | Photodynamic destruction of tissue | A potent photosensitizer for targeted tissue ablation. nih.gov |
Catalytic Applications and Ligand Design
The rigid and planar structure of the benzofuran nucleus, combined with the ability to introduce various functional groups, makes it a valuable scaffold for the design of ligands in catalysis. These ligands can coordinate with metal centers to form catalysts with enhanced activity, selectivity, and stability.
The benzofuran motif has been incorporated into various ligand architectures for transition metal-catalyzed reactions. For example, dibenzofuran (B1670420) derivatives have been used to create Schiff base and phosphine (B1218219) ligands for metals like vanadium, rhodium, and palladium. nbinno.com These catalytic systems have shown efficacy in oxidation reactions, C-H activation, cross-coupling, and asymmetric synthesis. nbinno.com The rigidity of the dibenzofuran backbone can help in controlling the geometry around the metal center, which is particularly important for achieving high enantioselectivity in asymmetric catalysis. nbinno.com
Furthermore, transition metals themselves are instrumental in the synthesis of the benzofuran core, with catalysts based on copper, palladium, nickel, rhodium, and ruthenium being widely employed. nih.govacs.org This symbiotic relationship between benzofurans and transition metal catalysis highlights the importance of this heterocyclic system in modern organic synthesis.
Table 4: Catalytic Systems Involving Benzofuran Motifs
| Metal | Ligand/Benzofuran Role | Application |
| Vanadium | Dibenzofuran-based Schiff base ligand | Biomimetic oxidation reactions. nbinno.com |
| Rhodium, Palladium | Dibenzofuran-based phosphine ligands | C-H activation, cross-coupling, asymmetric synthesis. nbinno.com |
| Nickel | Catalyst with 1,10-phenanthroline (B135089) ligand | Synthesis of benzofuran derivatives. nih.gov |
| Rhodium | Cyclopentadienyl-based complex as ligand | Synthesis of substituted benzofurans. acs.org |
| Ruthenium | Catalyst for C-H alkenylation and annulation | Synthesis of benzofuran derivatives. nih.gov |
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules. In coordination chemistry, ligands containing the benzofuran moiety can be designed to self-assemble with metal ions to form complex supramolecular structures. The directionality of the coordination bonds and the specific geometry of the benzofuran-based ligand can guide the formation of well-defined architectures such as coordination cages, polymers, and metal-organic frameworks (MOFs).
While specific examples focusing on benzofuran-6-ylmethanol as a supramolecular ligand are not extensively documented, the principles of ligand design in supramolecular coordination chemistry can be applied. sc.edu The hydroxyl group of this compound and the oxygen atom of the furan ring can act as potential coordination sites. By modifying the benzofuran core with additional coordinating groups, it is possible to create multidentate ligands capable of forming intricate and functional supramolecular assemblies.
Utility as Pharmaceutical Intermediates
The benzofuran nucleus is a cornerstone in the design and synthesis of a wide array of pharmaceutical compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net this compound serves as a crucial starting material or intermediate in the construction of more complex molecules with therapeutic potential. The hydroxyl and methoxy (B1213986) groups often present on the benzofuran ring system, as seen in derivatives of this compound, are known to play a role in the biological activity of these compounds.
Detailed Research Findings
Research into the pharmacological potential of benzofuran derivatives has yielded a wealth of data, highlighting the importance of this heterocyclic system in drug discovery. Although specific studies focusing solely on derivatives of this compound are part of broader research programs, the general findings for substituted benzofurans provide a strong indication of its potential.
For instance, various benzofuran derivatives have been synthesized and evaluated for their efficacy against a range of diseases. These studies often involve the modification of the benzofuran core at different positions to optimize biological activity. The 6-position, where the methanol (B129727) group resides in the subject compound, is a common site for substitution to influence the molecule's interaction with biological targets.
Below are examples of research findings on benzofuran derivatives that underscore the potential of this compound as a valuable pharmaceutical intermediate.
Table 1: Selected Biological Activities of Benzofuran Derivatives
| Derivative Class | Therapeutic Target/Activity | Key Findings |
| Anticancer Agents | Various cancer cell lines | Benzofuran-based compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis. researchgate.net |
| Antimicrobial Agents | Bacteria and Fungi | Substituted benzofurans have demonstrated significant activity against a range of microbial pathogens, offering potential avenues for the development of new antibiotics and antifungals. nih.gov |
| Neuroprotective Agents | Glutamate-induced excitotoxicity | Certain benzofuran-type stilbenes have exhibited neuroprotective effects, suggesting their potential in treating neurodegenerative diseases. nih.gov |
| Enzyme Inhibitors | Various enzymes | The benzofuran scaffold has been utilized to design inhibitors for enzymes implicated in various diseases, highlighting its versatility in targeting specific biological pathways. |
The synthesis of these and other bioactive benzofuran derivatives often involves multi-step processes where a compound like this compound could serve as a key building block. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration.
Future Research Directions and Emerging Paradigms for Benzofuran 6 Ylmethanol
Development of Greener Synthetic Methodologies
The synthesis of the benzofuran (B130515) core is evolving beyond traditional methods, with a significant push towards environmentally benign and efficient processes. benthamdirect.com Future research concerning benzofuran-6-ylmethanol will likely prioritize the adoption and refinement of these greener strategies. Key areas of development include:
Catalyst-Free Reactions: Methodologies that circumvent the need for metal catalysts are gaining traction. For instance, catalyst-free cascade reactions have been developed for synthesizing benzofuran derivatives, offering a milder and more sustainable route. acs.org
Eco-Friendly Solvents: The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has been reported for the one-pot synthesis of benzofuran derivatives, providing an environmentally friendly medium that can enhance reaction rates and yields. nih.govacs.org
Microwave-Assisted Synthesis: Microwave irradiation offers an expeditious method for synthesizing benzofuran derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. researchgate.net
Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the asymmetric bioreduction of a benzofuran ketone to its corresponding alcohol, yielding the product with high enantiomeric excess. nih.gov This approach presents a powerful green alternative for producing chiral derivatives starting from precursors related to this compound.
| Green Synthesis Approach | Key Features | Example Catalyst/Medium | Reported Yields |
| Deep Eutectic Solvents | Environmentally benign, stabilizes polar intermediates | Copper Iodide in ChCl.EG | 70-91% acs.org |
| Catalyst-Free Synthesis | Avoids metal contamination, simplified purification | K₂CO₃ in DMF | 33-84% acs.org |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Lactobacillus paracasei | 92% nih.gov |
| Microwave-Assisted | Rapid heating, reduced reaction times | N/A | Variable |
Exploration of New Derivatization Chemistries and Complex Scaffold Assembly
This compound is an ideal starting point for chemical derivatization due to its reactive hydroxymethyl group. Future work will focus on leveraging this functional handle to assemble novel and complex molecular architectures. Research will likely explore its use in creating hybrid molecules by coupling the benzofuran core with other pharmacologically important heterocycles like pyrazole, triazole, piperazine, and imidazole. nih.govmdpi.com Such molecular hybridization is a promising strategy for developing agents with synergistic or multi-target biological activities. nih.gov The conversion of the methanol (B129727) group to other functionalities (e.g., aldehydes, carboxylic acids, or halides) opens pathways to a vast chemical space, enabling the construction of diverse compound libraries for screening. Furthermore, benzofuran-based reagents have been developed for specific applications, such as the fluorogenic derivatization of thiols for HPLC analysis, indicating a potential for this compound derivatives in analytical chemistry. nih.gov
Advanced Mechanistic Elucidation via Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The future of benzofuran chemistry will increasingly rely on an integrated approach that combines laboratory experiments with high-level computational studies. acs.org Density Functional Theory (DFT) calculations are becoming instrumental in this regard. For example, computational studies on benzofuran derivatives have been used to:
Predict Reactivity: Calculations of local reactivity descriptors can identify the most reactive sites in a molecule for specific types of reactions. rsc.org
Analyze Molecular Stability: The total energy and thermodynamic parameters of different potential products and intermediates can be computed to confirm the most stable structures and plausible reaction pathways. rsc.org
Correlate Spectral Data: Theoretical calculations of NMR chemical shifts and vibrational wavenumbers can be compared with experimental data to confirm the structure of newly synthesized compounds. rsc.org
Investigate Reaction Pathways: Proposed mechanisms for catalytic cycles, such as those involving palladium or copper catalysts, can be modeled to understand intermediate structures and transition states. nih.govacs.org
This synergy between experiment and theory provides powerful insights that can accelerate the development of more efficient and selective syntheses for derivatives of this compound.
Discovery of Novel Bioactivities and Molecular Mechanisms
The benzofuran scaffold is present in numerous compounds with a wide spectrum of pharmacological activities. nih.govnih.gov Future research on derivatives of this compound will continue to explore new therapeutic applications and elucidate their underlying molecular mechanisms. Benzofuran derivatives have demonstrated significant potential as:
Anticancer Agents: Various derivatives have shown potent activity against a range of cancer cell lines, including breast, liver, and prostate cancer. nih.govmdpi.comnih.gov Mechanistic studies have revealed that their action can involve the inhibition of key signaling pathways, such as the PI3K/VEGFR-2 pathways, or interference with cellular structures like microtubules. mdpi.comnih.gov
Antimicrobial Agents: The benzofuran core is a recognized pharmacophore for developing new antibacterial and antifungal drugs, which is critical in the face of growing antimicrobial resistance. nih.govrsc.org
Antioxidant and Anti-inflammatory Agents: Many natural and synthetic benzofurans exhibit potent antioxidant and anti-inflammatory properties. rsc.orgrsc.org
The exploration of structure-activity relationships (SAR) will be crucial in designing new derivatives of this compound with enhanced potency and selectivity for specific biological targets. nih.gov
| Biological Activity | Target/Mechanism | Example IC₅₀ Values |
| Anticancer | PI3K / VEGFR-2 Inhibition | 2.21 nM (PI3K), 68 nM (VEGFR-2) for Compound 8 nih.gov |
| Anticancer | Tubulin Polymerization Inhibition | GI₅₀ <0.01 to 73.4 µM across 60 cell lines mdpi.com |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | IC₅₀ = 5.28 μM rsc.org |
| Antitubercular | Chorismate Mutase Inhibition | 64-65% in vitro inhibition at 30 mM acs.org |
Tailored Applications in Functional Materials and Catalysis
Beyond pharmacology, the unique physicochemical properties of the benzofuran ring system make its derivatives, including those from this compound, attractive candidates for applications in materials science. researchgate.net Future research is expected to explore:
Electroluminescent Materials: The inherent fluorescence and thermal stability of the benzofuran core make it a promising scaffold for developing organic light-emitting diode (OLED) materials, particularly for blue light emission. researchgate.net
Fluorescent Probes: The potential for high quantum yields suggests that derivatives could be designed as fluorescent sensors for detecting specific analytes or monitoring biological processes. researchgate.net
Novel Polymers: The hydroxymethyl group of this compound provides a reactive site for polymerization, allowing for its incorporation into novel polymers with tailored thermal, optical, or electronic properties.
Ligand Development for Catalysis: The oxygen atom of the furan (B31954) ring and the hydroxyl group can act as coordination sites for metal ions. This suggests that chiral derivatives of this compound could be developed as ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.
The systematic exploration of these areas will unlock the full potential of this compound as a versatile platform for both therapeutic and technological innovation.
Q & A
Q. What synthetic methodologies are recommended for Benzofuran-6-ylmethanol, and how can reaction conditions be optimized?
this compound can be synthesized via functionalization of the benzofuran core. Key steps include:
- Chlorination/Functionalization : Use electrophilic reagents (e.g., N-chlorosuccinimide, NCS) in polar aprotic solvents like DMF at 60°C to introduce substituents at specific positions .
- Reduction : Reduce ester or carbonyl groups to the hydroxymethyl moiety using NaBH₄ or LiAlH₄, with careful control of stoichiometry to avoid over-reduction .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane for isolation. Monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC : Use reverse-phase C18 columns with methanol/water mobile phases (e.g., 1.0 mg/mL in methanol) to assess purity and stability .
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm the hydroxymethyl group (-CH₂OH) and benzofuran aromatic signals.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected M⁺ ~162.18 g/mol).
Q. What solubility and storage conditions are recommended for this compound?
- Solubility : Analogous to benzyl alcohol (39 g/L in water at 20°C), this compound is likely soluble in polar organic solvents (methanol, DMSO) but poorly in hexane. Experimental validation is advised .
- Storage : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. For methanol solutions, monitor degradation via HPLC .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation. Refine structures via SHELXL for small molecules, optimizing hydrogen-bonding networks .
- Visualization : Analyze packing motifs and intermolecular interactions (e.g., O-H···O bonds) using Mercury CSD , which enables void analysis and similarity comparisons with CCDC-deposited structures (e.g., CCDC 2120865) .
Q. How to design structure-activity relationship (SAR) studies targeting the hydroxymethyl group?
- Functionalization : Introduce substituents (e.g., alkyl, aryl) via Mitsunobu or nucleophilic substitution reactions to modify the hydroxymethyl group’s electronic effects .
- Biological Assays : Compare derivatives in enzyme inhibition or receptor-binding assays. For example, triazolone derivatives with benzofuran-6-yl groups have been used to study fatty acid synthase interactions .
Q. How should researchers address contradictions in synthetic yields or purity across studies?
- Reproducibility : Standardize reaction conditions (solvent, temperature, catalyst) and validate via interlaboratory comparisons.
- Cross-Validation : Use orthogonal techniques (e.g., HPLC, NMR, elemental analysis) to confirm purity. Discrepancies may arise from residual solvents or unreacted intermediates .
Q. What strategies mitigate oxidative degradation of the hydroxymethyl group during storage?
- Stabilization : Add antioxidants (e.g., BHT) or store as a stable derivative (e.g., acetate ester).
- Accelerated Stability Studies : Expose samples to heat/light and monitor degradation kinetics via LC-MS. Adjust storage protocols based on Arrhenius model predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
